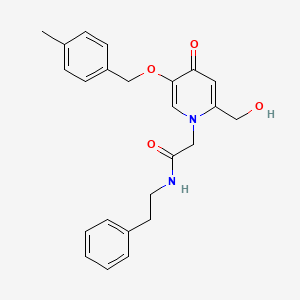
N1-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(3-methoxybenzyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule. It contains a 1,3-oxazinan-2-yl group, a mesitylsulfonyl group, and a 3-methoxybenzyl group . These groups are common in various organic compounds and have been studied in different contexts.
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through various organic reactions involving nucleophilic substitution, condensation, and others .Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as NMR, IR spectroscopy, and X-ray crystallography . These techniques provide information about the types of atoms in the molecule, their connectivity, and their three-dimensional arrangement.Chemical Reactions Analysis
The chemical reactivity of this compound would depend on its specific structure. The presence of the oxazinan ring, the sulfonyl group, and the methoxybenzyl group could make it susceptible to various types of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, boiling point, and stability, would depend on its specific structure .科学的研究の応用
Photochemical Properties for Therapeutic Applications
Compounds with specific substituents like 3-methoxybenzyl groups have been explored for their photochemical properties, particularly in the context of photodynamic therapy for cancer treatment. A study describes the synthesis, characterization, and application of zinc phthalocyanine substituted with benzenesulfonamide derivative groups, demonstrating high singlet oxygen quantum yield. Such properties are crucial for Type II photosensitizers used in photodynamic therapy, hinting at potential applications of similarly structured compounds in therapeutic contexts (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial Activity
The antimicrobial activity of metal complexes, including those with Schiff base ligands containing moieties similar to 3-methoxybenzyl, has been a subject of study. Research on Cobalt(II), Copper(II), Nickel(II), and Zinc(II) complexes of novel Schiff base ligands revealed antimicrobial efficacy against various microorganisms. This suggests that compounds with similar functional groups might possess valuable antimicrobial properties, which could be harnessed in developing new antimicrobial agents (Cukurovalı, Yilmaz, Özmen, & Ahmedzade, 2002).
Nano-Structured Material Synthesis
The synthesis of nano-structured materials, such as ceria (CeO2) from Ce(III)-Benzoxazine Dimer Complexes via thermal decomposition, showcases the potential of complex organic molecules in material science. Benzoxazine dimers with methoxy substituents have been utilized to create metal-ligand complexes, leading to the formation of single-phase ceria nanoparticles upon thermal decomposition. Such methodologies highlight the utility of complex organic compounds in the synthesis of nano-materials with potential applications in catalysis, electronics, and environmental remediation (Veranitisagul et al., 2011).
Synthetic Methodologies and Chemical Transformations
Research into the oxidative removal of specific groups, like the N-(4-methoxybenzyl) group from piperazinediones, underpins the development of novel synthetic methodologies. Such studies not only enhance our understanding of chemical reactivity and mechanisms but also provide new tools for the synthesis of complex organic molecules. This has broad implications for pharmaceutical development, agrochemical research, and the synthesis of functional materials (Yamaura et al., 1985).
特性
IUPAC Name |
N'-[(3-methoxyphenyl)methyl]-N-[[3-(2,4,6-trimethylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O6S/c1-16-11-17(2)22(18(3)12-16)34(30,31)27-9-6-10-33-21(27)15-26-24(29)23(28)25-14-19-7-5-8-20(13-19)32-4/h5,7-8,11-13,21H,6,9-10,14-15H2,1-4H3,(H,25,28)(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPEXGRPWFSHVSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCC3=CC(=CC=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(3-methoxybenzyl)oxalamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(Benzothiazol-2-ylsulfanyl)-N-(5-isopropyl-[1,3,4]thiadiazol-2-yl)-acetamide](/img/structure/B2456548.png)
![2-[(4-bromophenyl)sulfonylamino]-3-(4-chlorophenyl)propanoic Acid](/img/structure/B2456549.png)
![2,4-difluoro-3-[2-methyl-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-4-carbonyl]pyridine](/img/structure/B2456551.png)
![1-((2-chloro-6-fluorobenzyl)thio)-4-isobutyl-N-isopropyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2456553.png)
![Methyl 4-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2456556.png)
![9-Benzyl-1,6-diphenyl-9-azadispiro[2.1.2.3]decan-4-one](/img/structure/B2456557.png)
![4-[(3-bromopyridin-2-yl)oxy]-N,N-dimethylcyclohexan-1-amine](/img/structure/B2456558.png)




![N-(2,4-difluorophenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2456567.png)
![6-Methoxy-2-[4-(phenylacetyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2456568.png)
![4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2456569.png)